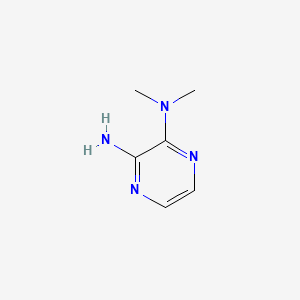

2-Amino-3-(dimethylamino)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-N,3-N-dimethylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-10(2)6-5(7)8-3-4-9-6/h3-4H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWGIOMHENHMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671894 | |

| Record name | N~2~,N~2~-Dimethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89488-74-4 | |

| Record name | N~2~,N~2~-Dimethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Amino-3-(dimethylamino)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of the novel pyrazine derivative, 2-Amino-3-(dimethylamino)pyrazine. This compound holds potential as a valuable building block in medicinal chemistry and drug development due to the prevalence of the aminopyrazine scaffold in pharmacologically active molecules. This document outlines a proposed synthetic pathway via nucleophilic aromatic substitution, along with detailed, albeit predicted, characterization data. The provided experimental protocols are based on established methodologies for analogous compounds and are intended to serve as a comprehensive starting point for researchers.

Introduction

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The pyrazine ring system is a key structural motif in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of amino and substituted amino groups onto the pyrazine core can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on the synthesis and characterization of this compound, a compound with potential for further elaboration in drug discovery programs.

Synthesis Pathway

The proposed synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method for forming carbon-nitrogen bonds on electron-deficient aromatic rings is well-suited for the pyrazine system. The starting material, 2-Amino-3-chloropyrazine, is commercially available. The chloro substituent at the 3-position is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms in the pyrazine ring.

The reaction involves the displacement of the chloride ion by dimethylamine, a readily available secondary amine. The reaction is typically carried out in a suitable solvent and may be facilitated by the use of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following protocols are provided as a guide and may require optimization.

Synthesis of this compound

Materials:

-

2-Amino-3-chloropyrazine

-

Dimethylamine (e.g., 2 M solution in THF or as a gas)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Triethylamine (optional, as a non-nucleophilic base)

-

Sodium sulfate or Magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-3-chloropyrazine (1.0 eq) in anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of dimethylamine in THF (2.0 - 3.0 eq) to the cooled solution. If using dimethylamine gas, it can be bubbled through the solution.

-

(Optional) Add triethylamine (1.1 eq) to the reaction mixture to act as an acid scavenger.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Characterization of this compound

The following are standard protocols for the characterization of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Identify characteristic absorption bands corresponding to functional groups present in the molecule.

-

-

Melting Point Determination:

-

Place a small amount of the crystalline product in a capillary tube.

-

Determine the melting point range using a standard melting point apparatus.

-

Characterization Data (Predicted)

Disclaimer: Extensive searches of available chemical literature and databases did not yield experimental characterization data for this compound. The following data is predicted based on the chemical structure and comparison with analogous compounds. Experimental verification is required.

| Parameter | Predicted Value |

| Molecular Formula | C₆H₁₀N₄ |

| Molecular Weight | 138.17 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Not available |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~7.5-7.7 (d, 1H, pyrazine-H), ~7.3-7.5 (d, 1H, pyrazine-H), ~4.5-5.0 (br s, 2H, -NH₂), ~2.8-3.0 (s, 6H, -N(CH₃)₂) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~150-155 (C), ~140-145 (C), ~125-130 (CH), ~120-125 (CH), ~40-45 (2 x CH₃) |

| Mass Spectrum (ESI-MS) m/z | [M+H]⁺ calculated for C₆H₁₁N₄⁺: 139.10; found: 139.1 |

| IR (ATR, cm⁻¹) | ~3400-3200 (N-H stretch), ~3000-2800 (C-H stretch), ~1620-1580 (C=N, C=C stretch), ~1300-1200 (C-N stretch) |

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties of 2-Amino-3-(dimethylamino)pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(dimethylamino)pyrazine, a substituted pyrazine derivative, presents a scaffold of interest in medicinal chemistry and materials science. Pyrazine and its analogs are known to exhibit a range of biological activities, making a thorough understanding of their physicochemical properties essential for predicting their behavior in biological systems and for guiding the development of new molecular entities. This technical guide provides a summary of the known and predicted physicochemical properties of this compound and outlines standard experimental protocols for their determination.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While experimental data for this compound is limited, predicted values provide a valuable starting point for research and development.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Data Type |

| Molecular Formula | C₆H₁₀N₄ | - |

| Molecular Weight | 138.17 g/mol | Calculated |

| Appearance | White to off-white solid | Experimental |

| Melting Point | Not available | - |

| Boiling Point | 271.3 ± 40.0 °C | Predicted[1] |

| Density | 1.189 ± 0.06 g/cm³ | Predicted[1] |

| Water Solubility | Not available | - |

| pKa | 4.44 ± 0.10 | Predicted[1] |

| LogP | Not available | - |

| CAS Number | 89488-74-4 | - |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline standard methodologies that can be applied to this compound.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a solid compound.

Protocol: Capillary Method [1][2][3]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key characteristic. For small sample sizes, a micro-boiling point determination is appropriate.

Protocol: Micro-Boiling Point (Siwoloboff Method) [4][5][6][7]

-

Sample Preparation: A small amount of the liquid (a few microliters) is placed in a small-diameter test tube (e.g., a Durham tube).

-

Capillary Inversion: A sealed-end capillary tube is inverted and placed inside the test tube containing the sample.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

Solubility is a critical parameter influencing bioavailability and formulation. Qualitative and quantitative methods can be employed.

Protocol: Qualitative Solubility Testing [8][9][10]

-

Solvent Selection: A range of solvents of varying polarity is used, typically including water, ethanol, acetone, diethyl ether, and hexane.

-

Procedure: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.

Protocol: Quantitative Solubility (Shake-Flask Method)

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation and Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the solute in the filtrate is then determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Protocol: Potentiometric Titration [11][12][13][14][15]

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and distribution in the body.

Protocol: Shake-Flask Method [16][17][18][19][20]

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Visualization of Experimental Workflow

The determination of these physicochemical properties follows a logical workflow. The following diagram illustrates a general process for the characterization of a novel compound like this compound.

Caption: General workflow for determining the physicochemical properties of a compound.

Biological Context and Future Directions

While specific biological activities for this compound have not been extensively reported, the pyrazine scaffold is present in numerous biologically active molecules. Derivatives of aminopyrazines have been investigated for various therapeutic applications, including as inhibitors of bacterial enzymes and for their potential in cancer therapy.[21][22] The physicochemical data presented in this guide are fundamental for any future investigation into the biological activity of this compound. Further experimental determination of the properties outlined herein is strongly encouraged to build a comprehensive profile of this compound and to facilitate its potential development in various scientific fields.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. pennwest.edu [pennwest.edu]

- 4. chymist.com [chymist.com]

- 5. chemtips.wordpress.com [chemtips.wordpress.com]

- 6. scribd.com [scribd.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asdlib.org [asdlib.org]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]

In-Depth Technical Guide: 2-Amino-3-(dimethylamino)pyrazine (CAS 89488-74-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-(dimethylamino)pyrazine, a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development, presenting key data in a structured and accessible format.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in the public domain, the following table summarizes key computed and available data for the compound and its close structural analogs. This information is crucial for understanding its behavior in various experimental settings.

| Property | Value / Information | Source |

| CAS Number | 89488-74-4 | [1][2] |

| Molecular Formula | C₆H₁₀N₄ | Inferred |

| Molecular Weight | 138.17 g/mol | Inferred |

| Synonyms | N,N-dimethyl-pyrazine-2,3-diamine | Inferred |

| Purity | Commercially available up to 95% | [3] |

Reference Data for Structurally Similar Compounds:

| Property | 2-Amino-3-(methylamino)pyrazine | 2-(Dimethylamino)pyrazine |

| CAS Number | 84996-40-7 | 5214-29-9 |

| Molecular Weight | 124.14 g/mol | 123.16 g/mol |

| PSA | 63.8 Ų | - |

| XLogP3 | -0.2 | - |

| Density | 1.271 g/cm³ | - |

| Flash Point | 142.2 °C | - |

| Refractive Index | 1.665 | - |

| Source | [4][5] | [6] |

Synthesis and Experimental Protocols

A general synthetic approach can be inferred from procedures for similar compounds. For instance, the synthesis of 2-Amino-3,5-dicyano-6-(dimethylamino)pyrazine starts from 2-amino-6-chloro-3,5-dicyanopyrazine. This suggests that a potential route to this compound could involve the reaction of a 2-amino-3-halopyrazine with dimethylamine.

General Experimental Protocol for Amination of Halogenated Pyrazines (Illustrative):

This protocol is a generalized procedure based on the synthesis of similar aminopyrazine derivatives and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

2-Amino-3-halopyrazine (e.g., 2-Amino-3-chloropyrazine)

-

Dimethylamine solution (e.g., 40% in water or in a suitable organic solvent)

-

Suitable solvent (e.g., THF, DMF, or ethanol)

-

Base (optional, e.g., triethylamine, potassium carbonate)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-amino-3-halopyrazine in a suitable solvent.

-

Add an excess of dimethylamine solution to the reaction mixture.

-

If necessary, add a base to scavenge the hydrohalic acid formed during the reaction.

-

Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by spectroscopic methods (NMR, MS) to confirm its identity and purity.

Logical Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not publicly available. However, data for the closely related 2-Amino-3-(methylamino)pyrazine can be used as a reference for characterization.

Reference Spectroscopic Data for 2-Amino-3-(methylamino)pyrazine (CAS 84996-40-7):

| Data Type | Values |

| ¹H NMR (DMSO-d₆) | δ 2.81 (d, 3H, J = 4.7 Hz), 5.84 (s, 2H), 6.13 (q, 1H, J = 4.7 Hz), 7.09 (d, 1H, J = 3.1 Hz), 7.23 (d, 1H, J = 3.1 Hz)[4] |

| Mass Spectrometry (ESI) | m/z 125 [M+H]⁺[4] |

For this compound, one would expect to see a singlet for the two methyl groups of the dimethylamino substituent in the ¹H NMR spectrum, and the molecular ion peak in the mass spectrum should correspond to its molecular weight (138.17 g/mol ).

Applications in Drug Development

Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, with applications as anticancer, antimicrobial, and antiviral agents. The presence of amino and substituted amino groups on the pyrazine ring can significantly influence the biological activity of these molecules.

While specific pharmacological studies on this compound are not extensively reported, its structure suggests potential for exploration in several therapeutic areas. The 2,3-diaminopyrazine scaffold is a key feature in various biologically active molecules.

Potential Areas of Investigation:

-

Kinase Inhibitors: The aminopyrazine core is present in numerous kinase inhibitors. The specific substitution pattern of this compound could be explored for its potential to inhibit various kinases implicated in cancer and other diseases.

-

Antimicrobial Agents: Pyrazine derivatives have shown promise as antibacterial and antifungal agents. The compound could be screened against a panel of pathogenic microbes to assess its antimicrobial potential.

-

Central Nervous System (CNS) Agents: The pyrazine nucleus is also found in compounds with CNS activity. The lipophilicity and hydrogen bonding capabilities of this molecule might allow it to cross the blood-brain barrier, making it a candidate for CNS drug discovery programs.

Drug Discovery Workflow:

Caption: A conceptual workflow for the evaluation of this compound in a drug discovery context.

Conclusion

This compound is a pyrazine derivative with potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data is currently limited, this guide provides a summary of available information and outlines potential avenues for its synthesis and biological evaluation. Researchers and drug development professionals are encouraged to use this information as a starting point for their own investigations into the properties and applications of this compound. Further research is needed to fully elucidate its chemical, physical, and biological characteristics.

References

- 1. 2-amino-3-(dimethylamino) Pyrazine - Cas No: 89488-74-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. This compound [bojnsci.com]

- 3. 67310-56-9[1-(5-Hydroxypyridin-2-yl)ethanone 97%]- Jizhi Biochemical [acmec.com.cn]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the Solubility of 2-Amino-3-(dimethylamino)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Amino-3-(dimethylamino)pyrazine, a key consideration for its application in pharmaceutical research and development. In the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized protocol for its experimental determination using the widely accepted isothermal shake-flask method.[1] Detailed methodologies, from solvent selection to analytical quantification, are presented to guide researchers in generating reliable and reproducible solubility profiles. Furthermore, this guide offers a framework for data presentation and a logical approach to solvent system selection, crucial for formulation development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the developability of a potential drug candidate. For a compound like this compound, understanding its solubility in various solvents is paramount for several reasons:

-

Bioavailability: Poor aqueous solubility can lead to low absorption and bioavailability, hindering the therapeutic efficacy of a drug.

-

Formulation Development: Knowledge of solubility in different solvent systems, including aqueous buffers and organic solvents, is essential for creating stable and effective dosage forms, such as oral solutions, injectables, or solid dispersions.

-

Process Chemistry: Solubility data guides the selection of appropriate solvents for synthesis, purification, and crystallization processes, impacting yield and purity.

-

In Vitro Assays: The reliability of in vitro biological assays is dependent on the compound being fully dissolved in the assay medium to ensure accurate measurement of its activity.

Given the importance of this parameter, a systematic approach to determining the solubility of this compound is crucial for its advancement as a potential therapeutic agent.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal saturation shake-flask method is a robust and widely recognized technique for determining the equilibrium solubility of a compound.[2][3] The following protocol provides a step-by-step guide for measuring the solubility of this compound in various solvents.

2.1. Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: A range of solvents relevant to pharmaceutical development should be selected. Examples include:

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol

-

Ethanol

-

Isopropanol

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[4][5][6]

-

2.2. Experimental Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient duration, typically 24 to 72 hours, to ensure equilibrium is reached.[7][8]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with an appropriate solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[4][9] A calibration curve should be prepared using standard solutions of the compound to ensure accurate quantification.[6]

2.3. Data Analysis

The solubility (S) is calculated using the following formula:

S = C_diluted × Dilution Factor

Where:

-

C_diluted is the concentration of the diluted sample measured by the analytical instrument.

-

Dilution Factor is the ratio of the final volume of the diluted sample to the initial volume of the saturated solution taken.

The results should be expressed in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask solubility determination process.

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Data Presentation

As no specific solubility data for this compound is publicly available, the following table presents a template for organizing experimentally determined data. For illustrative purposes, example data for a structurally related compound, 2-amino-3-chloropyrazine, is included and should be considered as a placeholder.

Table 1: Illustrative Solubility Data of a Pyrazine Derivative at 298.15 K (Example Only)

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Mole Fraction (x 10⁻³) |

| Water | Data | Data | Data |

| PBS (pH 7.4) | Data | Data | Data |

| Methanol | Data | Data | Data |

| Ethanol | Data | Data | Data |

| Isopropanol | Data | Data | Data |

| Acetonitrile | Data | Data | Data |

| Dimethyl Sulfoxide (DMSO) | Data | Data | Data |

| PEG 400 | Data | Data | Data |

Note: The data in this table is for illustrative purposes only and does not represent the actual solubility of this compound. Researchers should populate this table with their own experimental findings.

Logical Framework for Solvent Selection

The selection of appropriate solvents for solubility screening and formulation development can be guided by a logical decision-making process. The following diagram outlines a potential framework.

Caption: Decision Tree for Solvent Selection in Formulation.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with a robust experimental framework to generate this critical information. The detailed protocol for the isothermal shake-flask method, coupled with a structured approach to data presentation and solvent selection, offers a comprehensive resource for scientists and drug development professionals. Accurate determination of the solubility profile of this compound is a crucial step in unlocking its therapeutic potential and advancing its development from a promising molecule to a viable clinical candidate.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]

- 4. improvedpharma.com [improvedpharma.com]

- 5. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaguru.co [pharmaguru.co]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

In-Depth Technical Guide: Thermal Stability and Degradation Profile of 2-Amino-3-(dimethylamino)pyrazine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and degradation profile of 2-Amino-3-(dimethylamino)pyrazine is not publicly available. This guide provides a comprehensive framework based on the known thermal behavior of related pyrazine derivatives and standard analytical protocols. The data presented herein is representative and should be used as a reference for designing experimental studies for the target compound.

Introduction

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that are integral to the fields of flavor chemistry, materials science, and pharmaceuticals. The thermal stability of these compounds is a critical parameter, influencing their synthesis, purification, storage, and application. In the context of drug development, understanding the thermal degradation profile of an active pharmaceutical ingredient (API) like this compound is paramount for ensuring its safety, efficacy, and shelf-life.

This technical guide outlines the standard methodologies for assessing the thermal stability and degradation of this compound, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further presents a hypothetical degradation profile and plausible decomposition pathways based on the analysis of structurally similar compounds.

Experimental Protocols

The following sections detail the standard experimental procedures for conducting TGA and DSC analyses, which are fundamental to characterizing the thermal properties of a compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and composition of the material.

Methodology:

-

Instrument Calibration: The TGA instrument, such as a Mettler Toledo TGA/SDTA 851e or a TA Instruments Discovery SDT650, is calibrated for mass and temperature using certified reference materials.[1][2]

-

Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina.[2]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 30 mL/min) to prevent oxidative degradation.[1][2]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.[3]

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss, and the percentage of residual mass. The derivative of the TGA curve (DTG) is used to identify the temperatures at which the rate of mass loss is maximal.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.[4]

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards, such as indium.

-

Sample Preparation: A small amount of the sample (typically 3-5 mg) is hermetically sealed in an aluminum pan.[5] An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert nitrogen atmosphere with a purge gas flow rate of around 20 mL/min to ensure an inert environment and prevent oxidation.[5]

-

Heating Program: The sample is subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).[5]

-

Data Analysis: The heat flow to the sample is measured relative to the reference. The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Key parameters such as the onset temperature, peak temperature, and enthalpy of transitions are determined.

Hypothetical Thermal Stability and Degradation Profile

In the absence of specific experimental data for this compound, this section provides a representative thermal profile based on the known behavior of aminopyrazines and other heterocyclic compounds.[6]

Data Presentation

The following tables summarize the expected quantitative data from TGA and DSC analyses of a compound with the structure of this compound.

Table 1: Representative Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Weight Loss (%) | Key Decomposition Stage |

| 150 - 250 | ~5 - 10 | Initial decomposition, potential loss of dimethylamino group. |

| 250 - 400 | ~40 - 60 | Major decomposition of the pyrazine ring. |

| > 400 | ~30 - 50 (Residue) | Formation of carbonaceous residue. |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

| Melting | ~100 - 120 | ~110 - 130 | Endothermic | Sharp peak indicating melting of the crystalline solid. |

| Decomposition | ~200 - 220 | ~240 - 260 | Exothermic | Broad peak indicating the onset of thermal degradation. |

Visualizations

The following diagrams illustrate the experimental workflow and a plausible thermal degradation pathway.

Caption: Experimental workflow for thermal analysis.

Caption: Plausible thermal degradation pathway.

Conclusion

While specific experimental data for this compound is not currently available, this technical guide provides a robust framework for its thermal characterization. The outlined TGA and DSC protocols are standard in the pharmaceutical industry for assessing the thermal stability and degradation profiles of new chemical entities. The representative data and hypothetical degradation pathway serve as a valuable starting point for researchers. It is strongly recommended that experimental studies be conducted to obtain precise data for this specific compound to ensure its quality and stability in any application.

References

A Technical Guide to Quantum Chemical Calculations for 2-Amino-3-(dimethylamino)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Amino-3-(dimethylamino)pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental and computational studies on this exact molecule are not extensively available in published literature, this document outlines a robust, standardized protocol based on established computational methodologies for similar pyrazine derivatives. The guide details theoretical principles, computational methods, and the interpretation of calculated parameters, including optimized molecular geometry, vibrational frequencies, electronic properties, and NMR spectra. All quantitative data presented herein is illustrative and serves to provide a framework for future computational studies on this molecule. Detailed experimental protocols and a visual workflow for the computational process are provided to aid researchers in designing and executing their own theoretical investigations.

Introduction

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional materials.[1] Understanding the relationship between the molecular structure and the physicochemical properties of these compounds is paramount for the rational design of new drugs and materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for gaining insights into the geometric, electronic, and spectroscopic features of molecules at the atomic level.[2][3]

This guide focuses on the theoretical investigation of this compound. The presence of amino and dimethylamino substituents on the pyrazine ring is expected to significantly influence its electronic distribution, reactivity, and potential for intermolecular interactions. Through detailed computational analysis, it is possible to predict and understand these properties, thereby guiding synthetic efforts and functional assays.

Computational Workflow

The process of performing quantum chemical calculations for a molecule like this compound follows a standardized workflow. This ensures reproducibility and allows for the systematic analysis of various molecular properties. The general workflow is depicted in the diagram below.

Caption: A generalized workflow for quantum chemical calculations.

Experimental Protocols: Computational Details

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical level, which includes the computational method (functional) and the atomic orbital basis set. The following protocol is a standard and widely accepted approach for molecules of this type, based on methodologies reported for similar pyrazine derivatives.[4][5]

3.1. Software

All calculations can be performed using the Gaussian suite of programs (e.g., Gaussian 16). Data analysis and visualization can be carried out with GaussView, Chemcraft, and other relevant software.

3.2. Geometry Optimization

The initial molecular structure of this compound can be built using a molecular editor. A full geometry optimization is then performed in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. The 6-311++G(d,p) basis set is recommended as it provides a good balance between accuracy and computational cost for molecules containing C, H, and N atoms. The optimization process is continued until the forces on each atom are negligible, indicating that a stationary point on the potential energy surface has been reached.

3.3. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To compute the harmonic vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental values.

3.4. Electronic Property Calculations

Several key electronic properties can be calculated from the optimized geometry:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap (ELUMO - EHOMO) is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

3.5. NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding tensors for 1H and 13C atoms. The calculations are typically performed at the B3LYP/6-311++G(d,p) level. The calculated shielding values are then converted to chemical shifts (δ) by referencing them to the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Illustrative Quantitative Data

The following tables present illustrative quantitative data for this compound, as would be obtained from the computational protocols described above. Note: This data is hypothetical and intended for demonstration purposes pending actual computational studies on this molecule.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.340 | C6-N1-C2 | 117.5 |

| C2-N(amino) | 1.365 | N1-C2-C3 | 122.0 |

| C2-C3 | 1.420 | C2-C3-N(dimethylamino) | 120.5 |

| C3-N(dimethylamino) | 1.380 | C2-C3-C4 | 119.0 |

| C3-C4 | 1.415 | C3-C4-N5 | 121.5 |

| C4-N5 | 1.335 | C4-N5-C6 | 118.0 |

| N5-C6 | 1.338 | N5-C6-N1 | 122.0 |

| C6-N1 | 1.342 | H-N(amino)-C2 | 115.0 |

| N(dimethylamino)-C(methyl) | 1.450 | C(methyl)-N(dimethylamino)-C(methyl) | 112.0 |

Table 2: Calculated Vibrational Frequencies (Illustrative, selected modes)

| Mode Description | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) |

| N-H (amino) symmetric stretch | 3450 | 3336 |

| N-H (amino) asymmetric stretch | 3560 | 3442 |

| C-H (methyl) stretch | 3010 | 2911 |

| C=N/C=C ring stretch | 1610 | 1557 |

| N-H (amino) scissoring | 1580 | 1528 |

| C-N (dimethylamino) stretch | 1350 | 1305 |

| Pyrazine ring breathing | 1020 | 986 |

Table 3: Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 4.6 eV |

| Dipole Moment | 2.5 Debye |

Table 4: Calculated 13C and 1H NMR Chemical Shifts (Illustrative, referenced to TMS)

| Atom | Calculated δ (ppm) | Atom | Calculated δ (ppm) |

| C2 | 155.2 | H (amino) | 5.8 |

| C3 | 148.5 | H (C4) | 7.9 |

| C4 | 130.1 | H (C6) | 8.1 |

| C6 | 135.8 | H (methyl) | 3.1 |

Interpretation of Results and Applications

-

Molecular Geometry: The optimized bond lengths and angles provide a detailed 3D structure of the molecule. Deviations from standard values can indicate electronic effects such as resonance and hyperconjugation.

-

Vibrational Spectroscopy: The calculated vibrational frequencies can be used to assign and interpret experimental IR and Raman spectra, providing a fingerprint of the molecule's structure.

-

Electronic Properties: The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. The MEP map identifies regions prone to electrophilic or nucleophilic attack, which is vital for understanding reaction mechanisms and intermolecular interactions.

-

NMR Spectroscopy: Predicted NMR chemical shifts are invaluable for confirming the molecular structure by comparing them with experimental NMR data.

For drug development professionals, these computational insights can guide the design of analogs with improved binding affinity, metabolic stability, or other desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For materials scientists, understanding the electronic properties can aid in the development of new materials with specific optical or electronic characteristics.

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical investigation of this compound. By employing the detailed computational protocols, researchers can obtain valuable insights into the molecule's structural, vibrational, and electronic properties. While the quantitative data presented is illustrative, it serves as a template for what can be achieved through rigorous theoretical analysis. Such computational studies are a powerful, cost-effective complement to experimental work, accelerating the discovery and development of new chemical entities in both pharmaceutical and material science domains.

References

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

Analysis of 2-Amino-3-(dimethylamino)pyrazine Crystal Structure: A Technical Overview

An in-depth examination of the crystallographic data and experimental procedures for 2-Amino-3-(dimethylamino)pyrazine remains challenging due to the absence of publicly available, specific crystal structure data for this compound. While extensive searches have been conducted, no definitive crystallographic information, such as unit cell parameters, bond lengths, or angles, for this compound could be retrieved from the current scientific literature and databases.

This guide, therefore, provides a general overview of the methodologies typically employed for crystal structure analysis of similar pyrazine derivatives and outlines the kind of data that would be expected from such an analysis. This information is intended to serve as a foundational resource for researchers and professionals in drug development who may be working with this or structurally related compounds.

General Experimental Protocols for Crystal Structure Analysis

The determination of a molecule's crystal structure is a meticulous process that involves several key stages, from material synthesis to data analysis. The following sections detail the typical experimental workflow.

1. Synthesis and Crystallization:

The initial step involves the synthesis of the target compound, this compound. Following successful synthesis and purification, the crucial step of growing single crystals of sufficient quality for X-ray diffraction is undertaken. Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of single crystals.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a volatile precipitant. The vapor of the precipitant slowly diffuses into the solution, inducing crystallization.

2. X-ray Diffraction Data Collection:

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis. A single-crystal X-ray diffractometer is used to bombard the crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded on a detector. The positions and intensities of these spots contain the information about the arrangement of atoms within the crystal.

3. Structure Solution and Refinement:

The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The phase problem, a central challenge in crystallography, is solved using computational methods to generate an initial electron density map. This map is then interpreted to build an atomic model of the molecule. The model is subsequently refined against the experimental data to improve its accuracy, resulting in precise atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.

Expected Crystallographic Data

A comprehensive crystal structure analysis of this compound would yield a set of quantitative data that is typically presented in a standardized format. The following table illustrates the type of information that would be expected.

| Parameter | Expected Data Type |

| Empirical Formula | C₆H₁₀N₄ |

| Formula Weight | 138.17 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, C2/c, etc. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume | V (ų) |

| Z | Number of molecules per unit cell |

| Calculated Density | ρ (g/cm³) |

| Absorption Coefficient (μ) | mm⁻¹ |

| F(000) | Electrons per unit cell |

| Crystal Size | Dimensions in mm |

| Theta Range for Data Collection | ° |

| Index Ranges | h, k, l ranges |

| Reflections Collected | Total number of reflections measured |

| Independent Reflections | Number of unique reflections |

| Completeness to Theta | Percentage of data completeness |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | Number of data points, restraints, and refined parameters |

| Goodness-of-Fit on F² | S value |

| Final R Indices [I>2sigma(I)] | R1 and wR2 values |

| R Indices (all data) | R1 and wR2 values for all data |

| Largest Diff. Peak and Hole | e⁻.Å⁻³ |

Logical Workflow for Crystal Structure Determination

The process of determining a crystal structure follows a logical and sequential workflow, from obtaining the material to the final validation of the structural model.

The Ascendant Trajectory of 2-Aminopyrazine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the development of a diverse array of therapeutic agents. Its unique electronic properties and synthetic tractability have propelled its exploration across various disease areas, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory compounds. This in-depth technical guide provides a comprehensive literature review of 2-aminopyrazine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways to support ongoing research and drug development efforts.

Anticancer Activity of 2-Aminopyrazine Derivatives

2-Aminopyrazine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, most notably protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making these enzymes attractive therapeutic targets.[1]

Inhibition of Kinase Signaling Pathways

Several classes of 2-aminopyrazine-based compounds have been developed as potent kinase inhibitors, targeting various components of oncogenic signaling cascades.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a known driver in multiple cancer types. Certain 3-aminopyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors, active against FGFR1-4. These compounds effectively block the activation of FGFR and its downstream signaling pathways, which include the RAS/MAPK and PI3K/AKT pathways that are crucial for cell proliferation and survival.

Checkpoint Kinase 1 (CHK1) Inhibition: A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as selective and orally bioavailable CHK1 inhibitors. CHK1 is a critical component of the DNA damage response pathway, and its inhibition can potentiate the effects of DNA-damaging chemotherapies.

SHP2 Inhibition: The SHP2 protein, a member of the protein tyrosine phosphatase family, is closely related to cancer. Several compounds containing a 2-aminopyrazine framework have been identified as antitumor agents with SHP2 inhibition activities.[2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer and kinase inhibitory activities of selected 2-aminopyrazine derivatives.

| Compound ID/Class | Target Cell Line/Kinase | IC50 (µM) | Reference |

| Compound 3e | H1975 | 11.84 ± 0.83 | [4] |

| MDA-MB-231 | 5.66 ± 2.39 | [4] | |

| GS493 (SHP2 Inhibitor) | H1975 | 19.08 ± 1.01 | [4] |

| MDA-MB-231 | 25.02 ± 1.47 | [4] | |

| Imidazo[1,2-a]pyrazine (12b) | Hep-2 | 11 | |

| HepG2 | 13 | ||

| MCF-7 | 11 | ||

| A375 | 11 | ||

| Cinnamic Acid-Pyrazine Hybrid (49) | A549 | 0.13 | [5] |

| Colo-205 | 0.19 | [5] | |

| Cinnamic Acid-Pyrazine Hybrid (50) | MCF-7 | 0.18 | [5] |

| Cinnamic Acid-Pyrazine Hybrid (51) | MCF-7 | 0.012 | [5] |

| A549 | 0.045 | [5] | |

| DU-145 | 0.33 | [5] | |

| Flavonoid-Pyrazine Hybrid (88) | HT-29 | 10.67 | [5] |

| Flavonoid-Pyrazine Hybrid (89) | MCF-7 | 10.43 | [5] |

| Flavonoid-Pyrazine Hybrid (90) | HT-29 | 10.90 | [5] |

| Podophyllotoxin-Pyrazine Hybrid (222) | HL60 | 6.71 | [5] |

| SGC-7901 | 12.72 | [5] | |

| A549 | 11.15 | [5] | |

| 2-Aminopyrimidine derivative (14l) | JAK2 | 0.0018 | [6] |

| FLT3 | 0.00068 | [6] | |

| 2-Aminopyrimidine derivative (11r) | JAK2 | 0.00201 | [6] |

| FLT3 | 0.00051 | [6] | |

| JAK3 | 0.1044 | [6] | |

| SRA737 (CCT245737) | CHK1 | 0.0013 - 0.0014 | [7] |

| Prexasertib (LY2606368) | CHK1 | 0.001 | [7] |

| RET Inhibitor | RET wild type | <0.004 | [8] |

| RET mutant V804 | <0.004 | [8] | |

| ATR Kinase Inhibitor (74-77) | ATR | Ki ≤0.01 | [8] |

| HPK1 Inhibitor (78-81) | HPK1 | <0.003 | [8] |

| Nek2 Inhibitor (2) | Nek2 | 0.87 ± 0.34 | [2] |

| Nek1 | 2.6 ± 1.1 | [2] | |

| Plk1 | 22.6 ± 4.5 | [2] | |

| Chk1 | >100 | [2] | |

| Nek2 Inhibitor (31) | Nek2 | 0.23 | [2] |

| Nek1 | 0.17 | [2] | |

| Plk1 | 19.4 | [2] | |

| Chk1 | >100 | [2] | |

| Nek2 Inhibitor (35) | Nek2 | 2.1 ± 1.0 | [2] |

| Nek1 | 22.5 | [2] | |

| Plk1 | 8.5 | [2] | |

| Chk1 | >100 | [2] |

Antimicrobial Activity of 2-Aminopyrazine Derivatives

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents.[9] Pyrazine derivatives have emerged as a promising scaffold in this area, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2-aminopyrazine derivatives against clinically relevant microorganisms.

| Compound Class/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine (2e) | Staphylococcus aureus | 32 | [10] |

| Escherichia coli | 16 | [10] | |

| Triazolo[4,3-a]pyrazine (1f) | Escherichia coli | 16-32 | [10] |

| Triazolo[4,3-a]pyrazine (1i) | Escherichia coli | 16-32 | [10] |

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | Mycobacterium tuberculosis H37Rv | 12.5 | [11] |

| Pyrazine-2-carboxylic acid derivative (P10) | Candida albicans | 3.125 | [12] |

| Pyrazine-2-carboxylic acid derivative (P4) | Candida albicans | 3.125 | [12] |

| Pyrazine-2-carboxylic acid derivative (P3, P4, P7, P9) | Escherichia coli | 50 | [12] |

| Pyrazine-2-carboxylic acid derivative (P6, P7, P9, P10) | Pseudomonas aeruginosa | 25 | [12] |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) | Mycobacterium tuberculosis H37Rv | 6 µM | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-aminopyrazine derivatives.

Synthesis of 2-Aminopyrazine Derivatives

General Procedure for the Synthesis of 2-Aminopyrazine from 2-Cyanopyrazine: [14]

-

In a 500 mL three-necked flask, add a 20% sodium hydroxide solution (30g) and a sodium hypochlorite solution (100 mL).

-

Add 2-cyanopyrazine (21g, 0.2 mol) at room temperature and stir for 1 hour.

-

Heat the reaction mixture to 50-60°C and maintain for 4 hours.

-

After cooling, extract the mixture with dichloromethane (4 x 200 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-aminopyrazine.

General Procedure for the Synthesis of Imidazo[1,2-a]pyrazines:

-

A mixture of 2-aminopyrazine (1 mmol), an appropriate aryl aldehyde (1 mmol), and tert-butyl isocyanide (1.2 mmol) is taken in ethanol (5 mL).

-

Iodine (10 mol%) is added as a catalyst.

-

The reaction mixture is stirred at room temperature for the specified time.

-

After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired imidazo[1,2-a]pyrazine derivatives.

In Vitro Anticancer Activity Assay

MTT Assay for Cell Viability: [1][4][15][16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1][15]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[15]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator until a purple precipitate is visible.[1][15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][16]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[1][15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Antimicrobial Activity Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: [17][18][19][20]

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Preparation of Bacterial Inoculum: Aseptically pick a few colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline or MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[18]

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with a standard antibiotic) and a negative/sterility control (broth only). Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[17][19]

In Vitro Kinase Inhibition Assay

Generic In Vitro Kinase Assay Protocol: [21][22][23][24][25]

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor (e.g., 2-aminopyrazine derivative) in 100% DMSO. Perform serial dilutions to create a range of concentrations.

-

Dilute the target kinase enzyme to a working concentration in a suitable kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Prepare a substrate/ATP mixture in the kinase buffer. The ATP concentration should be at or near the Kₘ value for the kinase.

-

-

Kinase Reaction:

-

In a 384-well plate, add the serially diluted inhibitor or DMSO (for control) to the wells.

-

Add the diluted kinase enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[21]

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[21][22]

-

-

Signal Detection:

-

Stop the reaction and detect kinase activity using a suitable detection reagent (e.g., ADP-Glo™, LanthaScreen™). Follow the manufacturer's instructions for the chosen detection method. This typically involves adding the detection reagent and incubating for a specified period.

-

Read the signal (e.g., luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[22]

-

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 2-aminopyrazine derivatives.

FGFR Signaling Pathway

Caption: Simplified FGFR signaling pathway targeted by 2-aminopyrazine derivatives.

SHP2 Signaling Pathway

Caption: Simplified SHP2 signaling pathway and its inhibition by 2-aminopyrazine derivatives.

CHK1 Signaling Pathway

References

- 1. atcc.org [atcc.org]

- 2. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchhub.com [researchhub.com]

- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rjpbcs.com [rjpbcs.com]

- 13. mdpi.com [mdpi.com]

- 14. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. benchchem.com [benchchem.com]

- 19. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 20. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. protocols.io [protocols.io]

- 24. bellbrooklabs.com [bellbrooklabs.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for 2-Amino-3-(dimethylamino)pyrazine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(dimethylamino)pyrazine is a substituted pyrazine derivative with potential applications as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems relevant to medicinal chemistry and materials science. The pyrazine core is a key pharmacophore found in numerous biologically active compounds, and the presence of both a primary amino and a dimethylamino group on adjacent carbons offers unique reactivity and opportunities for diverse chemical transformations. This document provides an overview of its potential applications and generalized protocols based on the known reactivity of similar aminopyrazine systems.

Chemical Structure:

CAS Number: 89488-74-4 Molecular Formula: C₆H₁₀N₄ Molecular Weight: 138.17 g/mol

Potential Applications in Organic Synthesis

While specific documented reactions for this compound are not extensively reported in publicly available literature, its structural features suggest its utility in a variety of synthetic transformations. The vicinal diamino functionality, with one primary and one tertiary amine, allows for selective reactions and the formation of fused heterocyclic systems.

Synthesis of Fused Heterocycles

The adjacent amino and dimethylamino groups make this compound an ideal precursor for the synthesis of various fused pyrazine derivatives, such as imidazo[4,5-b]pyrazines and triazolo[4,5-b]pyrazines. These ring systems are of significant interest in drug discovery.

Logical Workflow for Fused Heterocycle Synthesis:

Caption: General workflow for synthesizing fused pyrazines.

Modification of the Amino Group

The primary amino group can be selectively targeted for various transformations, including acylation, alkylation, and participation in condensation reactions to form imines or enamines. These modifications can be used to introduce diverse functional groups and build more complex molecular architectures.

Directed Metallation and Cross-Coupling Reactions

The dimethylamino group, being a stronger directing group than the primary amino group, could potentially direct ortho-lithiation or other metallation reactions to the C-5 position of the pyrazine ring. The resulting organometallic intermediate could then be used in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce aryl, alkyl, or alkynyl substituents.

Experimental Protocols (Generalized)

The following protocols are generalized based on standard procedures for similar aminopyrazine derivatives and should be adapted and optimized for specific substrates and reaction conditions.

Protocol 1: General Procedure for the Synthesis of Imidazo[4,5-b]pyrazin-2-ones

This protocol describes a potential pathway for the synthesis of fused imidazole rings, a common scaffold in medicinal chemistry.

Reaction Scheme:

Materials:

-

This compound

-

Phosgene (or a phosgene equivalent like triphosgene or carbonyldiimidazole - CDI)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Inert gas atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the phosgene equivalent (e.g., triphosgene, 0.4 eq) in the same anhydrous solvent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Expected Outcome:

The expected product is an imidazo[4,5-b]pyrazin-2-one derivative. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield | 60-80% (expected range) |

| Melting Point | Dependent on the specific product |

| ¹H NMR (CDCl₃) | Expect disappearance of the -NH₂ protons and appearance of a new N-H proton signal. |

| ¹³C NMR (CDCl₃) | Expect the appearance of a carbonyl carbon signal (~160-170 ppm). |

| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |

Protocol 2: General Procedure for Acylation of the Primary Amino Group

This protocol outlines the acylation of the 2-amino group, a common transformation to introduce amide functionalities.

Reaction Scheme:

Materials:

-

This compound

-

Acyl chloride or acid anhydride (e.g., Acetyl chloride, Benzoyl chloride)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Anhydrous aprotic solvent (e.g., DCM, THF)

-

Inert gas atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.

-

Cool the mixture to 0 °C.

-

Add the acyl chloride or acid anhydride (1.05 eq) dropwise.

-

Allow the reaction to stir at room temperature and monitor by TLC.

-

Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield | 75-95% (expected range) |

| Melting Point | Dependent on the acyl group |

| ¹H NMR (CDCl₃) | Expect disappearance of the -NH₂ protons and appearance of a new amide N-H proton signal, along with signals for the acyl group. |

| IR (KBr) | Expect a characteristic C=O stretching band for the amide (~1650-1680 cm⁻¹). |

| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of the acylated product. |

Signaling Pathways and Logical Relationships

The strategic functionalization of this compound can lead to the synthesis of targeted molecules for various biological pathways. For instance, the imidazo[4,5-b]pyrazine core is a known scaffold in kinase inhibitors.

Hypothetical Drug Development Workflow:

Caption: A logical workflow from building block to a preclinical candidate.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Its unique substitution pattern offers a platform for the creation of diverse and complex molecular architectures, particularly fused heterocyclic systems of medicinal interest. The generalized protocols provided herein serve as a starting point for researchers to explore the synthetic utility of this compound. Further investigation into its reactivity is warranted to fully unlock its potential in drug discovery and materials science.

The Role of 2-Amino-3-(dimethylamino)pyrazine in Kinase Inhibitor Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction